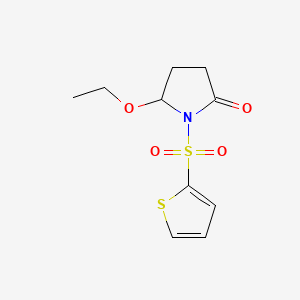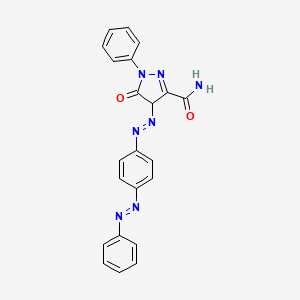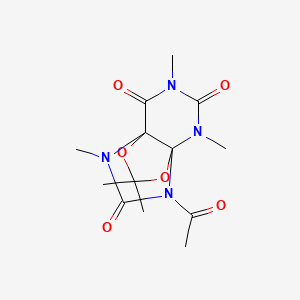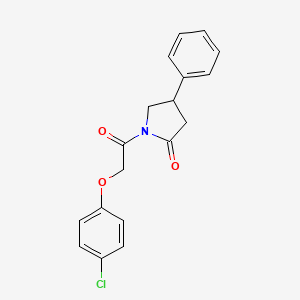
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a butanoic acid esterified with a 4-cyano-2,3,5,6-tetrachlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester typically involves the esterification of butanoic acid with 4-cyano-2,3,5,6-tetrachlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenol, which can then interact with biological molecules. The cyano and tetrachloro groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 3-oxo-, methyl ester
- Butanoic acid, 3-oxo-, ethyl ester
- Butanoic acid, 3-oxo-, cyclohexyl ester
Uniqueness
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is unique due to the presence of the cyano and tetrachloro groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
67205-54-3 |
|---|---|
Fórmula molecular |
C11H7Cl4NO2 |
Peso molecular |
327.0 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrachloro-4-cyanophenyl) butanoate |
InChI |
InChI=1S/C11H7Cl4NO2/c1-2-3-6(17)18-11-9(14)7(12)5(4-16)8(13)10(11)15/h2-3H2,1H3 |
Clave InChI |
FCZWYAFKVWAXKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















